molecular formula C15H19FN2O3S B7592215 4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile

4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile

Cat. No. B7592215
M. Wt: 326.4 g/mol
InChI Key: QIEHDLGZMQKRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an immunosuppressant but has since been found to have a wide range of biological effects.

Mechanism of Action

4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile works by binding to sphingosine-1-phosphate (S1P) receptors, which are involved in a variety of biological processes, including immune cell trafficking, vascular development, and neuronal signaling. By binding to these receptors, 4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile prevents immune cells from leaving lymph nodes and entering the bloodstream, which reduces inflammation and autoimmune responses.
Biochemical and Physiological Effects:
4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and autoimmune responses, promote myelination in the central nervous system, and reduce the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile in lab experiments is its well-characterized mechanism of action, which allows researchers to study its effects in a controlled manner. However, one limitation is that 4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile. One area of interest is its potential use in treating other autoimmune disorders, such as rheumatoid arthritis and lupus. Another area of interest is its potential use in combination therapy with other drugs, such as chemotherapy agents, to enhance their effectiveness. Additionally, further research is needed to fully understand the long-term effects of 4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile on the immune system and other biological processes.

Synthesis Methods

4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile is synthesized through a multi-step process starting from commercially available starting materials. The key step involves the reaction of a morpholine derivative with a sulfonyl chloride to form an intermediate, which is then reacted with a nitrile to form the final product.

Scientific Research Applications

4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile has been studied extensively for its potential therapeutic applications in a variety of diseases. It has been shown to have immunomodulatory, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in treating multiple sclerosis, cancer, and other autoimmune disorders.

properties

IUPAC Name

4-[2-(4-fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-12-10-18(22(19,20)9-3-2-8-17)11-15(21-12)13-4-6-14(16)7-5-13/h4-7,12,15H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEHDLGZMQKRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C2=CC=C(C=C2)F)S(=O)(=O)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile

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